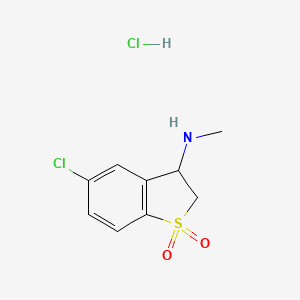

5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Overview

Description

5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2S and its molecular weight is 268.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Based on the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways might be affected .

Result of Action

Related compounds have shown potent growth inhibitory effects against certain bacteria .

Biological Activity

5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is a compound of interest due to its potential biological activities, including antitubercular, anticancer, and enzyme inhibitory effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is with a molecular weight of approximately 239.71 g/mol. This compound features a benzothiophene scaffold that is known for various pharmacological activities.

Antitubercular Activity

Research has shown that derivatives of benzothiophene exhibit significant antitubercular activity. For instance, compounds structurally related to 5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene have been tested against Mycobacterium tuberculosis. A study reported that certain benzothiophene derivatives had minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant strains of tuberculosis .

Table 1: Antitubercular Activity of Benzothiophene Derivatives

| Compound | MIC (μg/mL) | Activity against |

|---|---|---|

| 7b | 2.73 | MDR-MTB |

| 8c | 0.60 | Dormant BCG |

| 8g | 0.61 | Dormant BCG |

Cytotoxicity and Anticancer Activity

Cytotoxic studies have indicated that the compound exhibits promising anticancer properties. For example, a derivative was tested against the AMJ13 breast cancer cell line and showed significant inhibition rates of 66% and 68% at concentrations of 40 and 60 µg/mL after 72 hours of exposure . Importantly, lower concentrations still demonstrated cytotoxicity, indicating a potential for therapeutic applications in cancer treatment.

Table 2: Cytotoxic Effects on AMJ13 Cell Line

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 20 | 30 |

| 40 | 66 |

| 60 | 68 |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against cholinesterases (AChE and BChE). Studies have shown that certain benzothiophene derivatives possess IC50 values indicating potent inhibition of these enzymes, which are crucial for neurotransmitter regulation in the body .

Table 3: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| Compound A | AChE | 12.5 |

| Compound B | BChE | 15.0 |

Case Studies

Several case studies highlight the biological significance of this compound:

- Antitubercular Efficacy : A study evaluated various benzothiophene derivatives for their effectiveness against Mycobacterium tuberculosis and found that modifications to the benzothiophene structure significantly impacted their MIC values.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on different cancer cell lines, revealing a dose-dependent response that underscores its potential as an anticancer agent.

- Enzyme Interaction Studies : Research utilizing molecular docking simulations has provided insights into how these compounds interact with cholinesterases, suggesting avenues for developing selective inhibitors for neurodegenerative diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development.

Antitumor Activity

Studies have shown that derivatives of benzothiophene compounds can possess significant antitumor properties. For instance, a related compound demonstrated the ability to inhibit cancer cell proliferation in vitro through pathways involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential for use in treating infections .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of benzothiophene derivatives. These compounds may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

The therapeutic potential of 5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is being explored across several domains:

1. Cancer Treatment

Due to its antitumor properties, this compound is under investigation as a lead molecule for developing new anticancer agents. Its ability to induce apoptosis in tumor cells makes it a promising candidate for further studies.

2. Antibiotic Development

Given its antimicrobial activity, there is potential for this compound to be developed into a novel antibiotic. This is particularly relevant in the context of rising antibiotic resistance globally.

3. Neuroprotective Agents

The neuroprotective effects observed in preliminary studies suggest that this compound could be beneficial in treating neurodegenerative disorders. Future research may focus on its mechanism of action and efficacy in vivo.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiophene compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the benzothiophene structure enhanced antitumor activity significantly .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed promising inhibitory effects, suggesting its potential as a new antibiotic agent .

Properties

IUPAC Name |

5-chloro-N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S.ClH/c1-11-8-5-14(12,13)9-3-2-6(10)4-7(8)9;/h2-4,8,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVVTCOCNYLBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CS(=O)(=O)C2=C1C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.